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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 1-[4-(4-Pyridinyl)phenyl]-ethanone. This document is
intended for researchers, scientists, and professionals in the field of drug development and
medicinal chemistry.

Core Molecular Data

1-[4-(4-Pyridinyl)phenyl]-ethanone, a ketone derivative featuring a phenyl group linked to a
pyridine ring, is a versatile scaffold in medicinal chemistry. Its structural characteristics,
particularly the presence of the nitrogen-containing pyridine ring, are often associated with a
range of biological activities.

Property Value Reference
Molecular Formula C13H11NO

Molecular Weight 197.23 g/mol

CAS Number 70581-00-9

4-(4-Acetylphenyl)pyridine, 4'-
Synonyms )
(4-Pyridyl)acetophenone
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Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone is commonly achieved through a
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields
and good functional group tolerance.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling to synthesize 1-[4-(4-Pyridinyl)phenyl]-
ethanone is as follows:

e Reactants:

o

4-Bromopyridine hydrochloride

[¢]

4-Acetylphenylboronic acid

[¢]

Palladium(ll) acetate (Pd(OAc)z2)

o

Triphenylphosphine (PPhs)

o

Potassium carbonate (K2COs)

e Solvent:

o A mixture of Dimethoxyethane (DME) and water.

e Procedure:

o To a reaction vessel, add 4-bromopyridine hydrochloride (1 equivalent), 4-
acetylphenylboronic acid (1.1 equivalents), potassium carbonate (3 equivalents), and a
catalytic amount of palladium(ll) acetate and triphenylphosphine.

o The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

o A degassed mixture of DME and water (typically in a 4:1 ratio) is added to the reaction
mixture.
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o The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24
hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC)
or liquid chromatography-mass spectrometry (LC-MS).

o Upon completion, the reaction mixture is cooled to room temperature and the organic layer
is separated.

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is then purified by column chromatography on silica gel to yield 1-[4-(4-
Pyridinyl)phenyl]-ethanone.
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Figure 1. Workflow for the Suzuki-Miyaura synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone.
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Potential Biological Activity and Signaling Pathway
Involvement

While specific biological data for 1-[4-(4-Pyridinyl)phenyl]-ethanone is limited in publicly
available literature, its structural analogs have shown promising activity in several areas of drug
discovery, particularly in oncology. The pyridine and phenyl-ethanone motifs are present in

numerous compounds with known biological functions.

Cytotoxicity of Structural Analogs

Studies on compounds with similar core structures have demonstrated cytotoxic effects against

various cancer cell lines. This suggests that 1-[4-(4-Pyridinyl)phenyl]-ethanone could be a

valuable starting point for the development of novel anticancer agents.

Compound Type Cell Line ICs0/EDs0 Reference
Pyridinone Derivative MiaPaCa-2
. 1.95 uM [1]
(SK-25) (Pancreatic Cancer)
Indole-acylhydrazone-  MCF7 (Breast
. o < 25 pg/mL (2]
pyridinone Derivatives  Cancer)
Indole-acylhydrazone-  MDA-MB-231 (Breast
o o 25-50 pg/mL [2]
pyridinone Derivatives  Cancer)
Pyridino[2,3-flindole-
4,9-dione Derivative XF 498 (CNS Tumor) 0.006 pg/mL [3]
(Compound 5)
Pyridino[2,3-flindole-
] o HCT 15 (Colon
4,9-dione Derivative 0.073 pg/mL [3]
Cancer)
(Compound 5)
Pyridino[2,3-flindole-
) o HCT 15 (Colon
4,9-dione Derivative 0.065 pg/mL [3]

(Compound 7)

Cancer)

Note: The data presented is for structural analogs and not for 1-[4-(4-Pyridinyl)phenyl]-

ethanone itself. Further experimental validation is required.
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Potential Inhibition of CDKI/Cyclin Signaling

Research on a structurally related compound, phenyl-1-pyridin-2yl-ethanone, has indicated that
it can function as an iron chelator and subsequently inhibit HIV-1 transcription.[4] This inhibition
Is mediated through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-
Dependent Kinase 9 (CDK?9) activities.[4] This suggests a potential mechanism of action for 1-
[4-(4-Pyridinyl)phenyl]-ethanone and its derivatives in interfering with cell cycle progression
and transcription, pathways that are often dysregulated in cancer.

The proposed signaling pathway involves the inhibition of CDK2, which in turn affects the
phosphorylation and activation of CDK9. CDK9, as part of the positive transcription elongation
factor b (P-TEFb) complex, is crucial for the elongation phase of transcription.
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Figure 2. Postulated signaling pathway involving inhibition of CDK2 and subsequent
downstream effects on transcription.

Conclusion

1-[4-(4-Pyridinyl)phenyl]-ethanone represents a molecule of significant interest for medicinal
chemists and drug discovery professionals. Its straightforward synthesis via Suzuki-Miyaura
coupling and the known biological activities of its structural analogs make it a promising
scaffold for the development of novel therapeutics, particularly in the field of oncology. Further
investigation into its specific biological targets and mechanism of action is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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